1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly known as zidovudine (AZT) or azidothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) first approved in 1987 for the treatment of HIV/AIDS. Its chemical structure (C₁₀H₁₃N₅O₄, molecular weight 267.24 g/mol) features a thymine base linked to a modified deoxyribose sugar with a 3′-azido (-N₃) group replacing the native 3′-hydroxyl . This modification prevents further elongation of viral DNA by reverse transcriptase, thereby inhibiting HIV replication . AZT is administered orally or intravenously and is metabolized intracellularly to its active triphosphate form .
Key applications include:
Properties
IUPAC Name |
1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIPQKWFUIEONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trityl Protection and Mesylation
The patented method begins with 2'-halothymidine (X = Cl or Br) as the starting material. The 5'-hydroxyl group is protected using a trityl group under basic conditions in pyridine at 40–70°C, yielding 5'-trityl-2'-halothymidine. Subsequent mesylation of the 3'-hydroxyl with methanesulfonyl chloride in dichloromethane at 0–5°C produces 5'-trityl-3'-mesyl-2'-halothymidine. This step ensures selective activation of the 3'-position for nucleophilic substitution.
Hydrogenation and Elimination
Stereochemical Control via Mitsunobu Reaction
Inversion of Configuration
In alternative routes, the Mitsunobu reaction is employed to invert stereochemistry at the 3'-position. For example, treating 3'-epi-zidovudine with benzoic acid and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C facilitates configuration inversion, yielding the desired β-D-threofuranosyl isomer. This method addresses challenges in achieving the correct stereochemistry during earlier synthetic steps.
Side Reactions and Byproduct Formation
Mitsunobu conditions may inadvertently lead to elimination products, such as alkene 19 , when applied to unprotected intermediates. Optimizing reaction time and temperature minimizes these byproducts, ensuring >85% conversion to the desired epimer.
Carbocyclic Analog Synthesis and Lessons for AZT
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC reactions, explored for triazole-containing nucleosides, demonstrate the compatibility of azido groups with diverse reaction conditions. For AZT, this compatibility ensures that the 3'-azido group remains intact during subsequent modifications, such as 5'-O-deprotection.
Comparative Analysis of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Trityl Protection | Trityl chloride, pyridine, 40–70°C | 90–95 | Solubility of intermediates in pyridine |
| Mesylation | Methanesulfonyl chloride, CH₂Cl₂, 0–5°C | 85–90 | Exothermic reaction control |
| Azide Substitution | NaN₃, DMF, 80–110°C | 75–80 | Competing elimination reactions |
| Acidic Deprotection | HCl/MeOH, 25–40°C | 95–98 | Over-hydrolysis of glycosidic bond |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted nucleosides.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines. Inhibition of DHODH has been linked to antiviral effects against various viruses, including measles virus.
- Inhibition Mechanism : The compound's azido group enhances its ability to interfere with viral replication processes by targeting DHODH, leading to a decrease in nucleotide synthesis essential for viral RNA replication .
- Case Studies :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains.
- Antibacterial Activity : Research indicates that modifications to the core structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Studies :
Drug Discovery and Development
The unique structural attributes of this compound make it a valuable candidate in drug discovery programs.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural modifications can enhance biological activity, guiding the design of more potent derivatives.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins, aiding in the rational design of new compounds based on this scaffold .
Mechanism of Action
The compound exerts its effects by inhibiting viral replication. It is incorporated into the viral DNA by the viral reverse transcriptase enzyme, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include the viral reverse transcriptase and the viral DNA polymerase .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings:
Structural Impact on Activity :
- The 3′-azido group in AZT confers resistance to enzymatic cleavage compared to the hydroxyl group in natural thymidine, enhancing its antiviral specificity .
- Stavudine’s unsaturated dideoxy structure (2′,3′-didehydro) reduces mitochondrial DNA polymerase-γ binding affinity, but it retains potent chain-terminating activity .
- Trifluridine’s 5-trifluoromethyl group enhances thymidylate synthase inhibition, making it effective in cancer therapy but distinct from NRTIs .
Mitochondrial Toxicity: AZT and stavudine exhibit mitochondrial toxicity via pol-γ inhibition, leading to mtDNA depletion. In transgenic mice, AZT reduced cardiac mtDNA by 50% and increased fibrosis, whereas stavudine exacerbated lipodystrophy . Zalcitabine and didanosine show lower pol-γ affinity but higher rates of neuropathy due to axonal mitochondrial dysfunction .
Resistance Profiles :
- AZT resistance arises from mutations in HIV reverse transcriptase (e.g., M41L, T215Y), which reduce azido-thymidine triphosphate incorporation .
- Stavudine and zalcitabine share partial cross-resistance with AZT but are more susceptible to the K65R mutation .
Pharmacokinetic and Efficacy Data
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (h) | Active Metabolite | Dosing Frequency |
|---|---|---|---|---|
| AZT | 60–75 | 1.1 | AZT-triphosphate | Twice daily |
| Stavudine | 86 | 1.5 | d4T-triphosphate | Twice daily |
| Lamivudine | 86 | 5–7 | Lamivudine-triphosphate | Once daily |
- Efficacy: In clinical trials, AZT monotherapy reduced HIV viral load by 0.3–0.4 log₁₀ copies/mL, whereas combination regimens (e.g., AZT + lamivudine) achieved >1.5 log₁₀ reductions .
- Synergy : AZT’s azido group enhances synergy with protease inhibitors (e.g., indinavir) by prolonging the intracellular half-life of active metabolites .
Toxicity and Clinical Considerations
Biological Activity
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, often referred to as a modified nucleoside, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This compound belongs to a class of azido derivatives which are known for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
- Molecular Formula : C9H11N5O5
- Molecular Weight : 269.217 g/mol
- CAS Number : 26929-65-7
- IUPAC Name : 1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. The azido group is known to enhance the compound's interaction with nucleic acid polymerases, leading to chain termination during DNA replication. This mechanism is similar to that observed with other nucleoside analogs like azidothymidine (AZT), which has been extensively studied for its antiviral properties against HIV.
Biological Activity Overview
- Antiviral Activity :
- Antibacterial Activity :
-
Cytotoxicity :
- Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve induction of apoptosis in malignant cells, although further investigations are necessary to delineate the pathways involved .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Activity against Enterobacteriaceae | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Detailed Findings
- Antiviral Studies :
- Cytotoxicity Assessment :
- Antibacterial Testing :
Q & A
What are the key synthetic pathways for introducing the azido group in nucleoside analogs like this compound?
Basic
The azido group is typically introduced via nucleophilic substitution or diazo transfer reactions. For example, phosphorylation of the 3'-hydroxyl group with dichlorophosphoryl reagents (as in ) can precede azide substitution under controlled conditions. Reaction optimization using Design of Experiments (DoE) methods, such as factorial designs, helps minimize side reactions and improve yield . Characterization via FTIR (azide stretch ~2100 cm⁻¹) and NMR (disappearance of hydroxyl proton signals) confirms successful substitution .
How can computational methods predict the reactivity of this compound in novel reaction environments?
Advanced
Quantum chemical calculations (e.g., DFT) combined with transition state analysis can model azide group reactivity, such as its participation in Staudinger or click chemistry. Institutions like ICReDD integrate reaction path searches with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for regioselective modifications . Molecular dynamics simulations further assess conformational stability of the oxolan-2-yl ring under varying pH, critical for designing prodrug derivatives .
What spectroscopic techniques are essential for characterizing structural deviations in synthesized batches?
Basic
1H/13C NMR identifies regiochemical discrepancies (e.g., azide positioning) via coupling patterns and chemical shifts. X-ray crystallography (as in ) resolves non-planar conformations, with dihedral angles between pyrimidine and oxolan rings indicating steric strain. Elemental analysis validates purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .
How does the hydroxymethyl group influence the compound’s stability under acidic/basic conditions?
Advanced
Hydrolytic stability studies (e.g., HPLC monitoring at pH 1–13) reveal that the hydroxymethyl group undergoes oxidation to a carbonyl under strong acidic conditions, while the azido group remains intact. Buffered solutions (pH 6.5, ammonium acetate/acetic acid) are optimal for storage, as evidenced by accelerated stability testing . Kinetic studies using Arrhenius plots quantify degradation rates, informing shelf-life predictions .
What strategies resolve contradictions in biological activity data across different cell lines?
Advanced
Mechanistic studies (e.g., enzymatic assays with thymidine kinase) assess phosphorylation efficiency, a key step in antiviral activity. Conflicting cytotoxicity data may arise from cell-specific transport mechanisms (e.g., nucleoside transporters SLC28/29). CRISPR knockouts of these transporters in HeLa vs. HEK293 cells can isolate uptake dependencies . Metabolomic profiling (LC-MS) identifies intracellular metabolites, clarifying prodrug activation pathways .
How can reaction engineering improve yield in large-scale synthesis?
Basic
Membrane separation technologies (e.g., nanofiltration) remove unreacted azide precursors, while continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., phosphorylation). Process simulations (Aspen Plus®) optimize solvent selection (e.g., DMF vs. acetonitrile) to reduce byproduct formation .
What role do substituents play in modulating the compound’s interaction with viral polymerases?
Advanced
Molecular docking (AutoDock Vina) and MD simulations show the 3'-azido group sterically hinders reverse transcriptase binding, while the 5-methyl group enhances hydrophobic interactions. Free energy perturbation (FEP) calculations quantify binding affinity changes (±0.5 kcal/mol) upon substituting the hydroxymethyl group with halogens . Comparative studies with 3'-deoxy analogs ( ) validate resistance profiles against viral mutants .
How do conformational dynamics affect the compound’s solubility and crystallinity?
Advanced
Single-crystal XRD ( ) reveals intramolecular H-bonds between the azido group and adjacent hydroxyl, stabilizing a chair-like oxolan conformation. This reduces solubility in apolar solvents but enhances crystallinity. Powder XRD and DSC identify polymorphs, with Form I (melting point 162°C) exhibiting superior bioavailability in pharmacokinetic models .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
